molecular formula C8H8F3NO3 B6258236 Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 256471-34-8

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B6258236
CAS No.: 256471-34-8
M. Wt: 223.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a heterocyclic compound featuring a substituted isoxazole core. Its structure includes:

  • Methyl group at position 3.
  • Trifluoromethyl (CF₃) group at position 5.
  • Ethyl ester at position 4.

The molecular formula is C₈H₈F₃NO₃, with a molecular weight of 223.16 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHFGKAUENFMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256471-34-8
Record name ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Ethyl Ethoxymethyleneacetoacetic Ester

The synthesis begins with the formation of ethyl ethoxymethyleneacetoacetic ester through the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride. This step is conducted at elevated temperatures (75–150°C), with optimal yields achieved at 100–110°C. The reaction proceeds via a nucleophilic acyl substitution mechanism, where acetic anhydride acts as both a solvent and dehydrating agent. Distillation under reduced pressure isolates the intermediate, removing non-reactive by-products such as unreacted triethylorthoformate.

Reaction Conditions:

  • Temperature: 100–110°C

  • Catalyst: None required (self-condensation)

  • Yield: 85–90%

Formation of the Isoxazole Ring

The critical cyclization step involves treating ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts. This reaction is performed at low temperatures (-20°C to 10°C) to suppress side reactions, such as the formation of isomeric impurities. The hydroxylamine nucleophile attacks the α,β-unsaturated ester, leading to a [3+2] cycloaddition that forms the isoxazole ring.

Optimized Parameters:

  • Temperature: -5°C (maintained via acetone-salt-ice bath)

  • Solvent: Ethanol or acetonitrile

  • Yield: 80–85% (crude), 70–75% after purification

Introduction of the Trifluoromethyl Group

While the aforementioned steps generate ethyl 5-methylisoxazole-4-carboxylate, the trifluoromethyl group at the 5-position is introduced via two primary strategies:

  • Direct Cyclization with Trifluoromethylated Reagents: Using trifluoroacetic anhydride or hexafluoroacetone as a trifluoromethyl source during the cyclization step.

  • Post-Functionalization: Electrophilic trifluoromethylation of the pre-formed isoxazole ring using reagents like Umemoto’s reagent or Togni’s reagent.

The direct method is preferred for industrial-scale synthesis due to fewer purification steps. For example, substituting acetic anhydride with trifluoroacetic anhydride in the initial step incorporates the -CF₃ group early, minimizing downstream modifications.

Industrial-Scale Optimization

Purification Techniques

Crude this compound often contains isomeric impurities (e.g., ethyl 3-methylisoxazole-4-carboxylate) and unreacted starting materials. Recrystallization from ethanol or hexane achieves >95% purity, while column chromatography (silica gel, ethyl acetate/hexane eluent) is reserved for high-purity pharmaceutical applications.

Table 1: Comparative Purification Methods

MethodPurity (%)Yield (%)Cost Efficiency
Recrystallization95–9770–75High
Column Chromatography99+60–65Low
Distillation90–9280–85Moderate

By-Product Mitigation

Key by-products include:

  • CATA (3-Carboxy-5-trifluoromethylisoxazole): Formed via over-oxidation of the ester group. Controlled reaction temperatures (40–60°C) and inert atmospheres reduce its formation to <0.1%.

  • Isomeric Impurities: Minimized by precise stoichiometry and low-temperature cyclization.

Mechanistic Insights

The regioselectivity of the isoxazole ring formation is governed by the electronic effects of the substituents. The trifluoromethyl group’s strong electron-withdrawing nature directs the hydroxylamine attack to the 5-position, ensuring correct regiochemistry. Computational studies suggest that the transition state stabilizes through hyperconjugation between the developing lone pair on nitrogen and the σ* orbital of the C-F bond .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate contains three primary reactive sites:

  • Ester group (position 4)

  • Isoxazole heterocycle

  • Trifluoromethyl substituent (position 5)

The electron-withdrawing trifluoromethyl group influences regioselectivity in substitution reactions, while the ester enables hydrolysis and transesterification.

Ester Hydrolysis

Reagent Conditions Product Citation
Aqueous acid (H₃O⁺)Heat (reflux)3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Sodium hydroxide (NaOH)Aqueous solution, room temperatureSodium salt of carboxylic acid

Mechanism : Acidic or basic cleavage of the ester bond forms the corresponding carboxylic acid or its salt. This is a critical step in converting esters to active pharmaceutical ingredients (APIs) like leflunomide .

Formation of Acid Chloride

Reagent Conditions Product Citation
Thionyl chloride (SOCl₂)Anhydrous conditions, reflux3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride

Application : Reacts with trifluoromethyl-substituted anilines to form amide derivatives .

Electrophilic Substitution on Isoxazole Ring

The trifluoromethyl group directs substitution to positions 3 or 5 due to its electron-withdrawing nature. Quantum chemical studies (RI-BP86 calculations) show steric and electronic factors govern regioselectivity .

Reagent Conditions Product Citation
Electrophiles (e.g., halogens)Acidic or basic conditionsSubstituted isoxazoles

Example : Bromination at position 3 under controlled conditions .

By-Product Formation and Impurity Control

By-Product Formation Mechanism Impact Citation
CATA Base-catalyzed side reactionRequires distillation for purification
Isomeric Impurities Non-specific nucleophilic attack during cyclizationCo-elution with target in HPLC

Regioselectivity in Substitution Reactions

Steric hindrance and electronic effects influence substitution patterns:

  • Transition State TS1 (leading to 3,4-disubstituted isoxazoles) is less favorable than TS2 due to repulsion between trifluoromethyl and substituents .

  • Electronic Effects : Electron-deficient positions (e.g., para to trifluoromethyl) favor electrophilic attack .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate has been investigated for its anti-inflammatory effects. It is a precursor for the synthesis of Leflunomide, a drug used to treat rheumatoid arthritis. Leflunomide functions by inhibiting the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the proliferation of lymphocytes involved in inflammatory processes .

1.2 Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The modifications on the isoxazole ring enhance its bioactivity, making it a candidate for developing new antibiotics.

1.3 Antidiabetic Effects

Recent studies have explored the compound's effects on glucose metabolism. It demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes, which may help lower blood glucose levels post-meal, indicating a potential utility in managing diabetes.

Chemical Synthesis Applications

2.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique trifluoromethyl group enhances reactivity and selectivity in chemical reactions, making it valuable in synthetic organic chemistry .

2.2 Agrochemical Development

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its structural features allow for modifications that can improve efficacy against specific pests or diseases affecting crops.

Biological Research Applications

3.1 Mechanistic Studies

In biological research, this compound is employed to study mechanisms of action related to inflammation and microbial resistance. Understanding these mechanisms can lead to the development of more effective therapeutic agents .

3.2 Drug Development

The compound is being investigated as a scaffold for designing new therapeutic agents due to its favorable pharmacological properties. Its ability to modulate biological pathways makes it a candidate for further drug development efforts aimed at treating chronic diseases.

Summary Table of Applications

Application Area Description
Medicinal ChemistryAnti-inflammatory (Leflunomide precursor), antimicrobial, antidiabetic effects
Chemical SynthesisIntermediate for heterocyclic compounds, useful in synthetic organic chemistry
Agrochemical DevelopmentDevelopment of herbicides and fungicides
Biological ResearchMechanistic studies and drug development efforts

Case Studies

  • Leflunomide Synthesis : A significant case study involves the improved synthesis process of Leflunomide from this compound, which reduces by-products and enhances yield through optimized reaction conditions .
  • Antimicrobial Efficacy : Several studies have documented the antimicrobial efficacy of isoxazole derivatives, highlighting their potential application in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Ring

Compound A : Ethyl 3-methylisoxazole-4-carboxylate
  • Molecular Formula: C₇H₉NO₃.
  • Key Difference : Lacks the CF₃ group at position 5.
  • Impact : Reduced electron-withdrawing effects and molecular weight (155.15 g/mol). This compound is more reactive in nucleophilic substitutions but less metabolically stable than the target compound .
Compound B : Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₉F₄NO₃.
  • Key Difference : Replaces the methyl group at position 3 with a 4-fluorophenyl moiety.
  • Impact : Increased lipophilicity (logP ~3.2) and molecular weight (311.22 g/mol). The aromatic group enhances π-π stacking in biological systems but may reduce solubility .
Compound C : Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₀F₃NO₃.
  • Key Difference : Benzyl ester replaces the ethyl ester.
  • Impact : Higher molecular weight (285.22 g/mol) and lipophilicity. The benzyl group may slow enzymatic hydrolysis, prolonging biological activity .

Electronic and Steric Effects

Compound Substituent at Position 3 Substituent at Position 5 Ester Group Electron Effects
Target Compound Methyl (CH₃) CF₃ Ethyl Strong electron-withdrawing at C5
Ethyl 5-amino-3-methylisoxazole-4-carboxylate Methyl (CH₃) NH₂ Ethyl Electron-donating NH₂ increases basicity
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl Methyl (CH₃) Methyl Aromatic ring enhances resonance effects
  • The CF₃ group in the target compound stabilizes the isoxazole ring via inductive effects, reducing susceptibility to oxidation compared to amino or methyl substituents .
  • Steric hindrance from the 4-fluorophenyl group in Compound B may limit access to the reactive ester site in enzymatic environments .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 223.16 155.15 311.22 285.22
LogP (Predicted) 2.1 0.8 3.2 3.5
Water Solubility (mg/mL) ~10 ~50 ~5 ~2
  • The ethyl ester in the target compound balances lipophilicity and solubility, making it more bioavailable than benzyl derivatives .
  • Methyl esters (e.g., in ) exhibit higher aqueous solubility but faster metabolic clearance due to esterase activity .

Biological Activity

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring with a trifluoromethyl group and an ethyl ester moiety. The molecular formula is C8H8F3N2O2C_8H_8F_3N_2O_2, with a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interactions with biological targets.

Biological Activities

Research has shown that isoxazole derivatives exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Isoxazole compounds have been investigated for their potential as anticonvulsants. Studies indicate that modifications in the isoxazole structure can enhance their efficacy against seizures.
  • Anti-inflammatory Properties : Certain isoxazoles demonstrate selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives similar to this compound have shown promising anti-inflammatory effects in preclinical models .
  • Antimicrobial Activity : Isoxazole compounds have been evaluated for their antimicrobial properties, with some derivatives exhibiting significant activity against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies of isoxazoles reveal that modifications at specific positions on the isoxazole ring can dramatically alter biological activity. For example, variations in substituents at the C-4 and C-5 positions can lead to different pharmacological profiles:

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoromethyl group at C-5Potential anti-inflammatory
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylateChlorophenyl group at C-3Antimicrobial
Ethyl 3-(Phenyl)-5-(trifluoromethyl)isoxazole-4-carboxylateNo halogen substituentGeneral bioactivity

These findings suggest that the trifluoromethyl and other substituents play crucial roles in determining the compound's interaction with biological targets.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study published in Pharmacology highlighted the anticonvulsant properties of several isoxazole derivatives, including this compound. It demonstrated significant activity in reducing seizure frequency in animal models .
  • Anti-inflammatory Mechanisms : Research conducted by Habeeb et al. (2001) indicated that certain isoxazoles selectively inhibit COX-2, leading to reduced inflammation markers in vitro and in vivo. Compounds structurally related to this compound exhibited similar mechanisms .
  • Antimicrobial Efficacy : A comprehensive evaluation of various isoxazoles showed that those containing trifluoromethyl groups had enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential application in developing new antibiotics .

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives or functionalization of preformed isoxazole cores. For trifluoromethyl-substituted isoxazoles, nucleophilic trifluoromethylation or halogen-exchange reactions (e.g., using CF₃Cu reagents) are critical. Key parameters include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis .
  • Catalytic systems : Asymmetric Corey-Bakshi-Shibata (CBS) reduction can introduce chirality in hydroxylated analogs, requiring chiral catalysts (e.g., oxazaborolidines) and strict anhydrous conditions .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups are often used to stabilize reactive intermediates during multi-step syntheses .

Advanced Question: How can crystallographic data discrepancies arising from dynamic disorder in trifluoromethyl groups be resolved during structural refinement?

Answer:
Dynamic disorder in CF₃ groups (common due to free rotation) complicates electron density maps. Strategies include:

  • Multi-conformer modeling : Use SHELXL’s PART/SUMP instructions to refine partial occupancy of CF₃ orientations .
  • Restraints and constraints : Apply SIMU/DELU restraints to manage thermal motion and avoid overfitting .
  • High-resolution data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. ORTEP-3 visualization aids in identifying plausible disorder models .

Basic Question: Which spectroscopic techniques are most reliable for characterizing the electronic environment of the trifluoromethyl group in this compound?

Answer:

  • ¹⁹F NMR : Directly probes CF₃ electronic effects. Chemical shifts between -60 to -70 ppm (vs. CFCl₃) indicate electron-withdrawing effects .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine bonding via F1s binding energies (~689 eV for CF₃) .
  • IR Spectroscopy : Stretching vibrations near 1150 cm⁻¹ (C-F) and 1700 cm⁻¹ (ester C=O) confirm functional group integrity .

Advanced Question: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies for derivatives of this compound?

Answer:
Contradictions often stem from metabolic instability or off-target effects. Methodological approaches include:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) that may alter activity .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium at the ester moiety to track metabolic pathways .
  • Computational ADME modeling : Predict bioavailability and blood-brain barrier penetration using tools like SwissADME, adjusting substituents (e.g., replacing ethyl esters with methyl) to enhance stability .

Basic Question: What computational methods are suitable for predicting the reactivity of the isoxazole ring in nucleophilic or electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C4) sites .
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution; electron-deficient regions near CF₃ favor nucleophilic attack .
  • Hammett substituent constants : σₚ values for CF₃ (-0.54) predict ring deactivation in electrophilic substitutions .

Advanced Question: How can researchers optimize catalytic asymmetric synthesis of chiral analogs while minimizing racemization?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during esterification .
  • Low-temperature kinetics : Monitor reaction progress via in situ FTIR to identify racemization-prone intermediates .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >95% ee .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (tested for permeability) and flame-retardant lab coats .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of volatile byproducts .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent ester hydrolysis .

Advanced Question: What strategies mitigate batch-to-batch variability in purity during scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
  • Crystallization optimization : Use anti-solvent precipitation (e.g., hexane/ethyl acetate) with controlled cooling rates (1°C/min) .
  • HPLC-PDA purity checks : Ensure <0.5% impurities using C18 columns (acetonitrile/water gradients) .

Basic Question: How does the trifluoromethyl group influence the compound’s solubility and formulation stability?

Answer:

  • LogP calculations : CF₃ increases lipophilicity (predicted logP ~2.5), reducing aqueous solubility. Co-solvents (DMSO/PEG 400) enhance dissolution .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor ester hydrolysis via HPLC. Lyophilization improves long-term stability .

Advanced Question: How can researchers validate the absence of polymorphic forms in crystalline samples?

Answer:

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with single-crystal data; deviations indicate new polymorphs .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks >100°C suggest melting of stable polymorphs. Multiple peaks imply polymorphism .
  • Hot-stage microscopy : Observe melt-recrystallization behavior to detect metastable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.